1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-N-pyridin-2-ylpiperidine-3-carboxamide
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Overview
Description
1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-N-pyridin-2-ylpiperidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-N-pyridin-2-ylpiperidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then linked to the piperidine and pyridine moieties through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-N-pyridin-2-ylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule .
Scientific Research Applications
1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-N-pyridin-2-ylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-N-pyridin-2-ylpiperidine-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-1,2,5-oxadiazol-3-yl)methylamine: Shares the oxadiazole ring but lacks the piperidine and pyridine moieties.
N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride: Another oxadiazole derivative with different substituents.
Uniqueness
1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-N-pyridin-2-ylpiperidine-3-carboxamide is unique due to its combination of the oxadiazole ring with both piperidine and pyridine groups. This unique structure imparts specific chemical and biological properties that are not found in simpler oxadiazole derivatives .
Properties
IUPAC Name |
1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-N-pyridin-2-ylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-11-13(19-22-18-11)10-20-8-4-5-12(9-20)15(21)17-14-6-2-3-7-16-14/h2-3,6-7,12H,4-5,8-10H2,1H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHNKHJEICVINE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CN2CCCC(C2)C(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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